N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The presence of the 4-fluorophenyl group and the pyrrolidinone ring in its structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in medicinal chemistry.
Biology
Biologically, N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has shown potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory properties are particularly promising for treating conditions like arthritis and other inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it could interact with molecular targets like p38 MAP kinase, modulating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Sulfamethoxazole: An antibacterial sulfonamide.
Thiazolidinediones: Compounds with anti-inflammatory and antidiabetic properties.
Uniqueness
N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is unique due to its combination of a 4-fluorophenyl group and a pyrrolidinone ring, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-12(23)20-14-4-8-17(9-5-14)27(25,26)21-15-10-18(24)22(11-15)16-6-2-13(19)3-7-16/h2-9,15,21H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSRSXVYXFOKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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